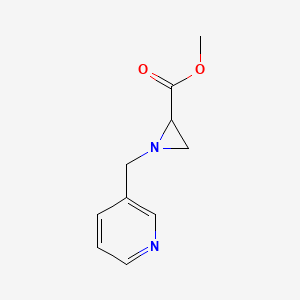
methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate, also known as MPAAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of aziridinecarboxylates and is widely used in various research studies.
Wirkmechanismus
Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate works by forming covalent bonds with nucleophilic groups such as amines and thiols. The aziridine ring in methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate is highly reactive and undergoes ring-opening reactions with nucleophiles to form stable covalent bonds. This property of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate makes it an ideal candidate for cross-linking reactions in polymers and other organic compounds.
Biochemical and Physiological Effects:
methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate has been shown to exhibit low toxicity and has no significant adverse effects on biochemical and physiological systems. However, further studies are required to determine the long-term effects of exposure to methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate in laboratory experiments offers several advantages, including its high reactivity, low toxicity, and ease of synthesis. However, the limitations of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate include its relatively high cost and the need for specialized equipment to handle the compound safely.
Zukünftige Richtungen
The potential applications of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate in various scientific research fields are vast. Some possible future directions for research include the development of new cross-linking agents using methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate as a template, the synthesis of novel organic compounds using methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate as a reagent, and the investigation of the long-term effects of exposure to methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate.
In conclusion, Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound's high reactivity, low toxicity, and ease of synthesis make it an ideal candidate for use in laboratory experiments. Further research is required to fully understand the compound's potential applications and long-term effects.
Synthesemethoden
The synthesis of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate involves the reaction of 3-pyridinemethanol with methyl 2-aziridinecarboxylate in the presence of a catalyst. The reaction proceeds at room temperature and yields methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate as a white solid. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and Mass Spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate has been extensively studied for its potential application in various scientific research fields. One of the most significant applications of methyl 1-(3-pyridinylmethyl)-2-aziridinecarboxylate is its use as a cross-linking agent in the synthesis of polymers. It has also been used in the synthesis of novel organic compounds and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-7-12(9)6-8-3-2-4-11-5-8/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZTECHRLWDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

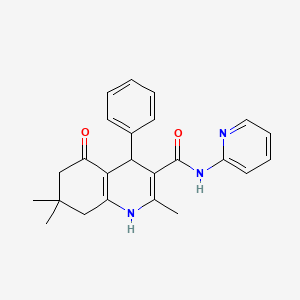
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![N-(2-furylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)

![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
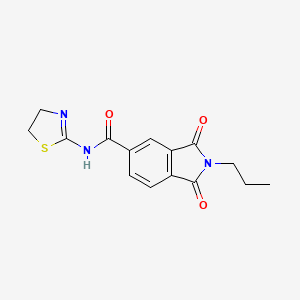
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)
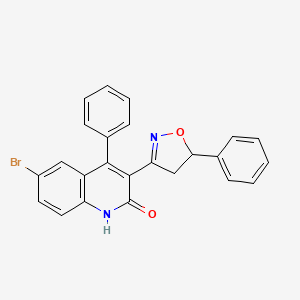
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)

![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
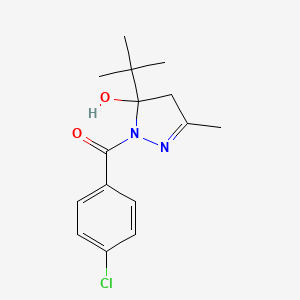
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)